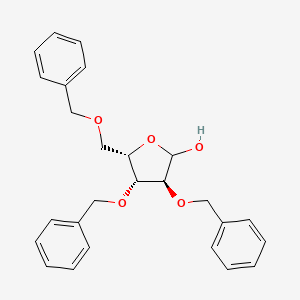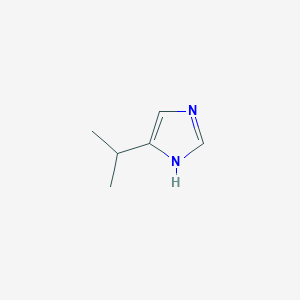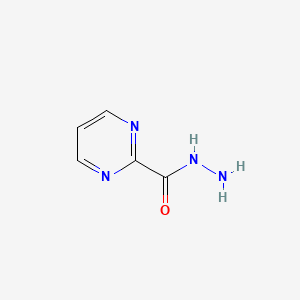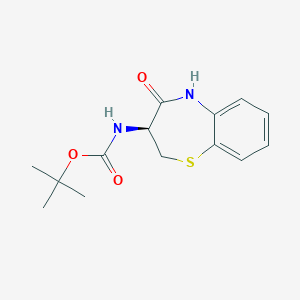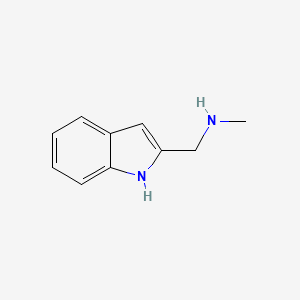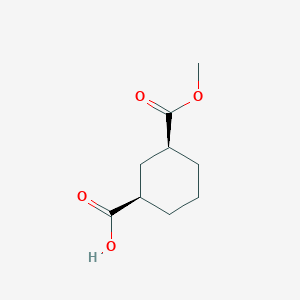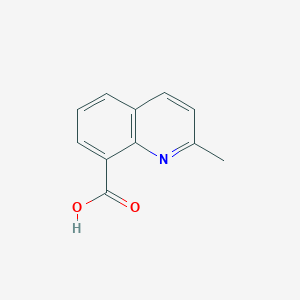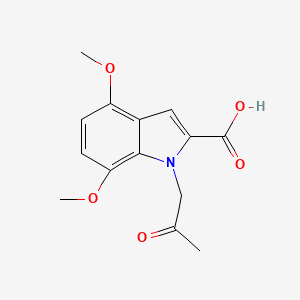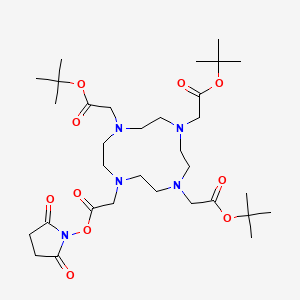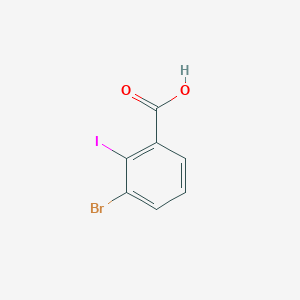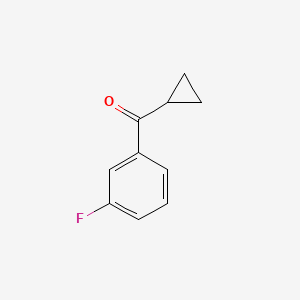
Cyclopropyl 3-fluorophenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl 3-fluorophenyl ketone is an organic compound with the chemical formula C10H9FO. It is characterized by a cyclopropyl group attached to a 3-fluorophenyl ketone moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
作用機序
Mode of Action
, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
For instance, they play a role in the biosynthesis of cyclopropane fatty acids in plants . Additionally, the biosynthesis of cyclopropane in natural products involves enzymatic cyclopropanations, which can be grouped into two major pathways .
Pharmacokinetics
could potentially influence its bioavailability and pharmacokinetic behavior.
Action Environment
The action environment of Cyclopropyl 3-fluorophenyl ketone can influence its efficacy and stability. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . Moreover, it’s important to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(3-fluorophenyl)methanol with oxidizing agents. Another method includes the use of cyclopropylamine and 3-fluorobenzoyl chloride under basic conditions to form the desired ketone .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired product quality .
化学反応の分析
Types of Reactions: Cyclopropyl 3-fluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to alcohols or other reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Cyclopropyl 3-fluorophenyl ketone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research explores its role in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
類似化合物との比較
Cyclopropyl phenyl ketone: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorophenyl ketone: Does not have the cyclopropyl group, affecting its chemical behavior.
Cyclopropyl 4-fluorophenyl ketone: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity.
Uniqueness: Cyclopropyl 3-fluorophenyl ketone is unique due to the combination of the cyclopropyl group and the 3-fluorophenyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
cyclopropyl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNNIFXPWYLBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505828 |
Source


|
| Record name | Cyclopropyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77972-82-8 |
Source


|
| Record name | Cyclopropyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropyl(3-fluorophenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)
